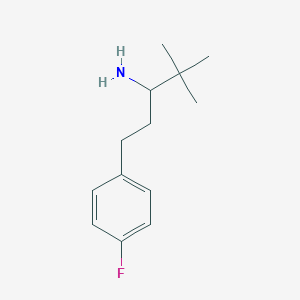

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine

Description

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine (C₁₂H₁₈FN, molecular weight: 195.28) is a secondary amine featuring a para-fluorophenyl group attached to a branched pentan-3-amine backbone with two methyl substituents at the 4-position . This compound is characterized by its liquid state at room temperature and a planar conformation, except for the fluorophenyl group, which is oriented perpendicular to the main molecular plane in certain derivatives . Its synthesis is typically achieved through modular approaches, as indicated in catalogs by Enamine Ltd, which highlight its utility as a building block in medicinal chemistry .

Key structural features influencing its properties include:

- Branched alkyl chain (4,4-dimethylpentan-3-amine), contributing to steric bulk and lipophilicity.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,12H,6,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHCPEUKOLRUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-51-2 | |

| Record name | 1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine precursor under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride and acetic acid . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic methods using specific microorganisms have been explored for the enantioselective reduction of related compounds .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl ring enhances its binding affinity to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

- 1-(3-Fluorophenyl)-4,4-dimethylpentan-3-amine: This positional isomer substitutes fluorine at the meta position of the phenyl ring. For example, in chalcone derivatives, para-substituted fluorophenyl groups exhibited lower IC₅₀ values (e.g., 4.7 μM for compound 2j) compared to meta-substituted analogs, suggesting enhanced bioactivity for para configurations .

| Property | 1-(4-Fluorophenyl) Derivative | 1-(3-Fluorophenyl) Derivative |

|---|---|---|

| Fluorine Position | Para | Meta |

| Electronic Effect | Strong electron-withdrawing | Moderate electron-withdrawing |

| Biological Activity* | Higher potency (inferred) | Lower potency (inferred) |

Alkyl Chain Variations

- 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine :

This compound shortens the alkyl chain to butan-1-amine and shifts the dimethyl substitution to the 3-position. The structural differences reduce steric hindrance and may increase conformational flexibility. However, the terminal amine position could alter hydrogen-bonding interactions compared to the pentan-3-amine backbone .

| Property | 4,4-Dimethylpentan-3-amine | 3,3-Dimethylbutan-1-amine |

|---|---|---|

| Chain Length | C5 | C4 |

| Amine Position | 3° amine | 1° amine |

| Steric Bulk | Higher | Lower |

Fluorophenyl-Containing Amines in Drug Development

- Ezetimibe (ZETIA®): Though structurally distinct (azetidinone core), ezetimibe shares the para-fluorophenyl motif. Its mechanism as a cholesterol absorption inhibitor underscores the pharmacological relevance of fluorophenyl groups in enhancing target affinity .

- [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine :

This compound introduces a benzylamine group and a propyl chain, increasing molecular complexity. Such modifications could enhance binding to amine receptors but may reduce metabolic stability .

Pyrazole and Thiazole Derivatives

Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 5) incorporate fluorophenyl groups into heterocyclic frameworks. These structures exhibit:

- Planar conformations (dihedral angles <10°), promoting π-π stacking interactions.

Structure–Activity Relationship (SAR) Insights

- Electronegative Substituents : Para-fluorine in 1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine enhances bioactivity, as seen in chalcones where bromine/fluorine para-substitution yielded lower IC₅₀ values (e.g., 4.7 μM for 2j) compared to methoxy groups (70.79 μM for 2p) .

- Steric Effects : The 4,4-dimethyl group in the target compound likely reduces rotational freedom, favoring interactions with hydrophobic binding pockets.

Biological Activity

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structural features that include a fluorinated phenyl group and a branched aliphatic amine. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and receptor interactions.

1. Anticancer Properties

Research indicates that 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine exhibits notable anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Inhibition of Cancer Cell Lines by 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Apoptosis induction |

| MCF-7 (Breast) | 6.8 | Cell cycle arrest (G1 phase) |

| HeLa (Cervical) | 7.5 | Inhibition of proliferation |

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has shown inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression related to cancer progression.

Case Study: HDAC Inhibition

In a study focused on HDAC inhibition, 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine was compared with other known inhibitors. It demonstrated comparable efficacy in increasing acetylation levels of histones, suggesting its potential as an epigenetic modulator in cancer therapy.

Table 2: Comparison of HDAC Inhibitors

| Compound | IC50 (µM) | Selectivity for HDAC Isoforms |

|---|---|---|

| 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine | 12.0 | Class I selective |

| Vorinostat | 0.5 | Broad-spectrum |

| Romidepsin | 1.5 | Class I selective |

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine suggests favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life, making it suitable for further development in therapeutic formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.